5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride is a chemical compound that has garnered attention for its potential applications in pharmacology, particularly in the treatment of ocular hypertension. This compound is classified under quinolinone derivatives, which are known for their diverse biological activities. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
This compound is primarily sourced from synthetic pathways involving the modification of quinolinone structures. It belongs to the class of beta-blockers, which are commonly utilized in managing conditions such as glaucoma and hypertension. Its chemical classification can be summarized as follows:
The synthesis of 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride typically involves multi-step organic reactions. Key methods include:
The molecular structure of 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride can be analyzed using various techniques:
The compound undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions are crucial for understanding how the compound behaves in biological systems and during drug formulation.
The mechanism of action for 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride primarily involves:
Studies have shown that compounds with similar structures exhibit significant reductions in intraocular pressure, validating their use in treating conditions like glaucoma.
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how synthetic methodologies can lead to effective therapeutic agents.
The compound systematically integrates a quinolinone pharmacophore with a propanolamine side chain, tertiary-butyl substituted for enhanced receptor affinity. Its IUPAC name, 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one monohydrochloride, reflects this hybrid structure [3] [5]. The base molecule (C₁₆H₂₄N₂O₃) forms a stable hydrochloride salt (C₁₆H₂₅ClN₂O₃) with a molecular weight of 328.83 g/mol, enhancing aqueous solubility for pharmaceutical formulations [5].
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one; hydrochloride |
CAS Registry | 51781-21-6 (hydrochloride); 51781-06-7 (base) |
Molecular Formula | C₁₆H₂₅ClN₂O₃ |
Molecular Weight | 328.83 g/mol |
Common Synonyms | Carteolol HCl, Ocupress®, Arteoptic®, Mikelan®, Abbott-43326 |
UNII Identifier | 4797W6I0T4 |
Key structural features include:
Table 2: Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 278°C | Decomposition observed |
Density | 1.13 g/cm³ | Solid state |
Boiling Point | 518.6°C | At 760 mmHg |
Flash Point | 267.4°C | |
Water Solubility | Soluble | Sparingly soluble in methanol |
LogP | 3.03 (hydrochloride) | Indicates moderate lipophilicity |
Rotatable Bonds | 6 | Influences conformational flexibility |
The compound emerged from systematic beta-blocker optimization by Otsuka Pharmaceuticals during the 1970s, designated initially as OPC-1085. Researchers sought derivatives with balanced cardiovascular effects and reduced pulmonary side effects [2] [5]. The synthesis pathway involved:
Japan approved it for hypertension in 1980, while ophthalmic formulations (1% solution) gained U.S. FDA approval in 1992 under the brand Ocupress® after demonstrating significant intraocular pressure reduction without corneal anesthesia common to earlier beta-blockers [3] [5]. A key innovation was its intrinsic sympathomimetic activity (ISA), allowing partial agonist effects that reduced adverse cardiovascular events compared to pure antagonists like timolol [5].
Table 3: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1976 | First synthesis reported | Otsuka Patent JP52098599 |
1980 | Japanese approval (cardiovascular) | Brand name: Mikelan® |
1983 | Discovery of intraocular pressure reduction | Expanded therapeutic application |
1992 | US FDA approval (Ocupress® 1% solution) | First carteolol formulation for glaucoma |
2000s | Long-acting alginate formulations developed | Once-daily dosing improving compliance [5] |
Molecular Pharmacology
As a nonselective β₁/β₂-adrenoceptor antagonist, the compound reduces intraocular pressure by 20–25% through inhibition of aqueous humor production in ciliary epithelium. Its quinolinone scaffold enables unique interactions:
Protein Binding and Pharmacokinetics
Fluorescence quenching studies reveal static binding to Bovine Serum Albumin (BSA) with a binding constant of 1.25×10⁴ M⁻¹ at 294K. Hydrophobic interactions dominate, with a binding distance of 0.83 nm indicating close proximity to tryptophan residues. Urea-denatured BSA exhibits altered binding affinity, highlighting conformational sensitivity [8].
Formulation Innovations
The hydrochloride salt’s stability enabled novel delivery systems:
Comparative Advantages
Unlike classical beta-blockers:
These properties cemented its role as a prototype for "multifunctional beta-blockers," influencing later agents with combined receptor blockade and ancillary cytoprotective actions.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1